molecular formula C17H17NO2 B4988005 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4988005
M. Wt: 267.32 g/mol
InChI Key: SHJXHBXASKLWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as MATUD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MATUD belongs to the family of tricyclic compounds and has been studied for its ability to modulate various biological processes. In

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood. It is believed to modulate various biological processes by interacting with specific receptors in the body. 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to interact with the dopamine D2 receptor, the sigma-1 receptor, and the N-methyl-D-aspartate (NMDA) receptor. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic properties. Additionally, the synthesis of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a multistep process, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of research is the development of more efficient synthesis methods for 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. Another area of research is the investigation of the potential therapeutic properties of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and its potential interactions with other drugs. Finally, the potential use of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione as an antidepressant and anxiolytic agent should be further explored.

Synthesis Methods

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can be synthesized through a multistep process involving the reaction of 4-methylphenylhydrazine with a cyclic ketone followed by a series of cyclization reactions. The final product is obtained through a purification process, which involves column chromatography and recrystallization. The synthesis method has been optimized to produce high yields of pure 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione.

Scientific Research Applications

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

4-(4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-5-12(7-6-11)15(14)17(18)20/h2-5,8-9,11-12,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXHBXASKLWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

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